molecular formula C10H16O2 B159444 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 10136-65-9

2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No.: B159444
CAS No.: 10136-65-9
M. Wt: 168.23 g/mol
InChI Key: VZRRCQOUNSHSGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can be synthesized through several methods. One common approach involves the hydroxylation of pinocamphone. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of oxypinocamphone.

Industrial Production Methods: Industrial production of oxypinocamphone may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques such as chromatography can further enhance the purity of oxypinocamphone .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating respiratory insufficiency and other medical conditions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma

Mechanism of Action

The mechanism of action of oxypinocamphone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The hydroxyl group in oxypinocamphone plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness of 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

10136-65-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3

InChI Key

VZRRCQOUNSHSGB-UHFFFAOYSA-N

SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C

10136-65-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process for producing 2-hydroxy-3-pinanone, comprising the steps of reacting α-pinene with catalytic potassium osmate in solution of pyridine, N-methylmorpholine-N-oxide and aqueous acetone to produce cis-pinanediol; and thereafter oxidizing said cis-pinanediol with DMSO activated by pyridine.SO3 and triethylamine in an appropriate solvent to produce 2-hydroxy-3-pinanone.
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cis-pinanediol
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Synthesis routes and methods II

Procedure details

o-Iodoxybenzoic acid I (420 mg; 1.5 mmol) was added under stirring in one portion to a solution of pinanediol (170 mg; 1 mmol) in DMSO (3.4 ml) and THF (2.9 ml) at 0° C. After 3 h the reaction was poured in 20 ml of a solution of Na2CO3 (10%) and extracted with diethyl ether (3×10 ml). The combined organic layers were dried over sodium sulfate. The organic solvent was distilled under vacuum. The residue was purified by chromatography (SiO2, dichloromethane) to give after trituration with n-hexane, 145 mg (86%) of 2-hydroxy-pinanone, mp 30°-32° C.
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170 mg
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3.4 mL
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2.9 mL
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solution
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20 mL
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Yield
86%

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